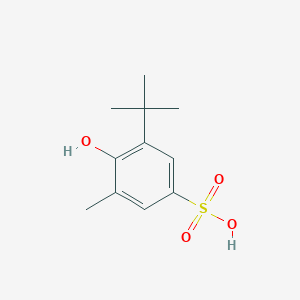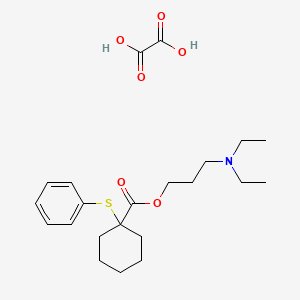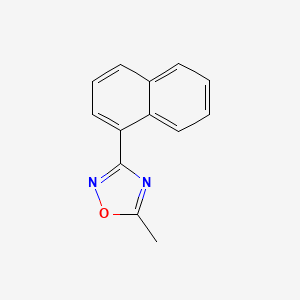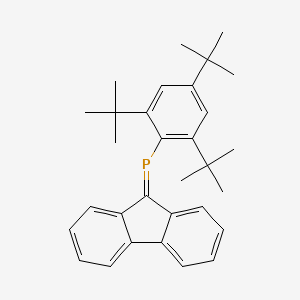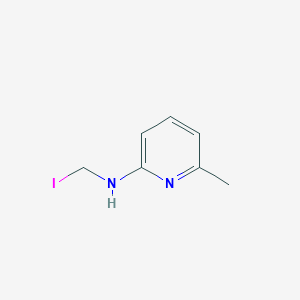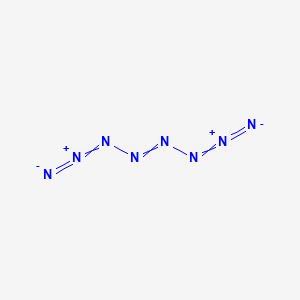
Diazidodiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazidodiazene is a compound characterized by the presence of two azide groups attached to a diazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazidodiazene typically involves the reaction of diazene with azide sources under controlled conditions. One common method involves the use of sodium azide and a suitable diazene precursor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Diazidodiazene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The azide groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Diazidodiazene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development and delivery systems.
Industry: this compound is used in the production of advanced materials, such as high-energy compounds and specialty polymers.
Wirkmechanismus
The mechanism of action of diazidodiazene involves its interaction with molecular targets through its azide groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways involved depend on the context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane: Similar in structure but with different reactivity and applications.
Diazirine: Contains a three-membered ring with two nitrogen atoms, used in photoaffinity labeling.
Diazonium Compounds: Contain a diazonium group, widely used in organic synthesis.
Uniqueness
Diazidodiazene is unique due to its dual azide groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
105637-79-4 |
|---|---|
Molekularformel |
N8 |
Molekulargewicht |
112.05 g/mol |
IUPAC-Name |
diazidodiazene |
InChI |
InChI=1S/N8/c1-3-5-7-8-6-4-2 |
InChI-Schlüssel |
CLLVUWOZDBOXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[N+]=NN=NN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
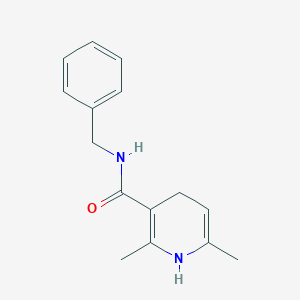
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
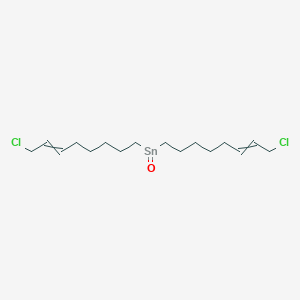
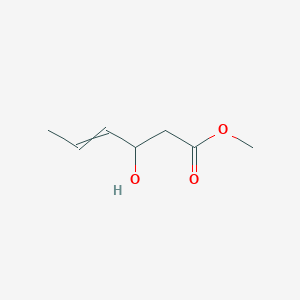
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
